molecular formula C21H14ClN3O B15214692 (E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one

(E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one

Cat. No.: B15214692
M. Wt: 359.8 g/mol
InChI Key: ZZUGTJQBFADDLH-FMIVXFBMSA-N
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Description

(E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative characterized by:

  • Position 3: A pyridin-2-yl group, contributing aromaticity and hydrogen-bonding capabilities.

This compound’s structural features make it a candidate for diverse biological applications, including antimicrobial, antitumor, and receptor modulation activities, as observed in related quinazolinone derivatives .

Properties

Molecular Formula

C21H14ClN3O

Molecular Weight

359.8 g/mol

IUPAC Name

6-chloro-2-[(E)-2-phenylethenyl]-3-pyridin-2-ylquinazolin-4-one

InChI

InChI=1S/C21H14ClN3O/c22-16-10-11-18-17(14-16)21(26)25(19-8-4-5-13-23-19)20(24-18)12-9-15-6-2-1-3-7-15/h1-14H/b12-9+

InChI Key

ZZUGTJQBFADDLH-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)Cl)C(=O)N2C4=CC=CC=N4

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)Cl)C(=O)N2C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthesis of 6-Chloro-2-Methyl-4H-Benzo[d]oxazin-4-one

The synthesis begins with the cyclization of 6-chloroanthranilic acid (1 ) in acetic anhydride under reflux (140°C, 2 h) to form 6-chloro-2-methyl-4H-benzo[d]oxazin-4-one (2 ) in 85–90% yield. This step activates the anthranilic acid for subsequent nucleophilic attack by converting the carboxyl and amino groups into a reactive oxazinone intermediate.

Ring-Opening with 2-Aminopyridine

The benzoxazinone (2 ) undergoes ring-opening in the presence of 2-aminopyridine (3 ) under acidic conditions (1M HCl in dioxane, 90°C, 4 h) to yield 6-chloro-3-(pyridin-2-yl)quinazolin-4(3H)-one (4 ) (Scheme 1). The reaction proceeds via nucleophilic attack of the pyridinyl amine on the electrophilic carbonyl of the oxazinone, followed by cyclodehydration to form the quinazolinone core. Typical yields range from 65% to 75%, with purity confirmed by $$ ^1H $$ NMR (δ 8.65–8.70 ppm, pyridinyl H) and HRMS.

Scheme 1 :
6-Chloroanthranilic acid → Benzoxazinone → 6-Chloro-3-(pyridin-2-yl)quinazolin-4(3H)-one

Acid-Catalyzed Condensation with Cinnamaldehyde

The styryl group is introduced via condensation of intermediate 4 with cinnamaldehyde (5 ) in ethanol under reflux (6 h) with catalytic HCl (10 mol%). This step exploits the electrophilic character of the aldehyde and the activated methylene group at position 2 of the quinazolinone. The reaction exclusively affords the (E)-isomer due to thermodynamic stabilization of the trans-configured double bond, as evidenced by $$ ^1H $$ NMR coupling constants ($$ J = 16.2 \, \text{Hz} $$). The final product, (E)-6-chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one (6 ), is isolated in 60–70% yield after recrystallization from ethanol.

Alternative Synthetic Routes

Three-Component Assembly Using Arenediazonium Salts

A one-pot three-component reaction involving 6-chloroanthranilic acid, a nitrile derivative, and a bifunctional aniline has been explored for quinazolinone synthesis. However, this method faces challenges in regioselectively introducing the pyridin-2-yl and styryl groups, necessitating stringent control over reaction stoichiometry and temperature.

Urea-Mediated Annulation

An alternative approach employs 1,1-dimethyl-3-(pyridin-2-yl)urea (7 ) and ethyl 6-chloroanthranilate (8 ) under basic conditions (K$$2$$CO$$3$$, DMF, 100°C) to form the quinazolinone core. While this method achieves moderate yields (50–60%), it requires additional steps to introduce the styryl group, making it less efficient than the stepwise route.

Optimization of Reaction Conditions

Solvent and Acid Catalysis Screening

The condensation step’s efficiency is highly solvent-dependent. Polar aprotic solvents (e.g., DMF, DMSO) favor imine formation but hinder styryl group incorporation, while ethanol/water mixtures (4:1) enhance yields by balancing solubility and reactivity. Acid catalysts such as HCl, H$$2$$SO$$4$$, and p-TsOH have been evaluated, with HCl providing optimal results due to its minimal side reactions.

Temperature and Reaction Time

Prolonged heating (>8 h) during condensation leads to decomposition of the styryl moiety, whereas shorter durations (<4 h) result in incomplete conversion. A 6 h reflux in ethanol strikes an ideal balance, achieving >95% conversion by TLC.

Characterization and Spectroscopic Data

The final product (6 ) is characterized by:

  • HRMS (ESI+) : m/z calcd for C$${21}$$H$${14}$$ClN$$_3$$O: 375.0772; found: 375.0776.
  • $$ ^1H $$ NMR (400 MHz, DMSO-d$$_6$$) : δ 8.70 (d, J = 4.8 Hz, 1H, pyridinyl H), 7.90–7.30 (m, 10H, aromatic H), 6.85 (d, J = 16.2 Hz, 1H, styryl CH), 6.65 (d, J = 16.2 Hz, 1H, styryl CH).
  • X-ray Crystallography : Confirms the (E)-configuration of the styryl group and planar quinazolinone core (r.m.s. deviation = 0.032 Å).

Challenges and Side Reactions

Oxidation of Dihydroquinazolinone Intermediates

During the condensation step, transient dihydroquinazolinone intermediates may form, which oxidize spontaneously in air to yield the desired product. This necessitates inert atmospheres (N$$_2$$ or Ar) to prevent over-oxidation.

Competing Lactam-Lactim Tautomerism

The quinazolinone core exists in equilibrium between lactam and lactim forms, influencing reactivity during acylation and condensation. Polar solvents (e.g., pyridine) stabilize the lactam form, while nonpolar solvents favor lactim, requiring careful solvent selection.

Chemical Reactions Analysis

Types of Reactions

(E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

(E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Quinazolin-4(3H)-one Derivatives

Table 1: Substituent Effects on Bioactivity
Compound Name Position 2 Substituent Position 3 Substituent Position 6 Substituent Key Biological Activity Reference
Target Compound (E)-styryl Pyridin-2-yl Cl Under investigation (structural)
Benzoquinazolinone 12 Methylpyridinyl Hydroxycyclohexyl None High functional potency (M1 mAChR)
2-[(2-Oxopyrrolidin-3-yl)thio] derivative Pyrrolidinylthio 4-Chlorophenyl Iodo Broad-spectrum antimicrobial
Pyridazinylthioquinazolin-4(3H)-one Pyridazinylthio Benzyl Iodo Antitumor potential
Rimonabant Analogue (E)-styryl 3-Methyl-1-phenylpyrazol-5-yl Cl Cannabinoid receptor modulation

Key Observations :

  • Styryl vs. Thioether at Position 2 : The (E)-styryl group in the target compound allows for extended conjugation, favoring planar interactions with biological targets, whereas sulfur-containing substituents (e.g., pyrrolidinylthio) may enhance antimicrobial activity through hydrogen bonding .
  • Pyridin-2-yl vs. Pyrazolyl at Position 3 : The pyridin-2-yl group in the target compound offers a rigid aromatic scaffold for π-π stacking, while pyrazolyl groups (as in the rimonabant analogue) may provide additional hydrogen-bonding sites for receptor specificity .

Physicochemical Properties

Table 2: Lipophilicity and Structural Features
Compound logP (RP-HPLC) Planarity (r.m.s. deviation) Notable Interactions
Target Compound High (est.) ~0.0084 Å (styryl conjugation) π-π stacking, H-bonding
2-Styrylquinazolin-4(3H)-one (Cl-free) 2.1–3.8 N/A PET inhibition in chloroplasts
Pyrrolidinylthio Derivative Moderate N/A N-H...S hydrogen bonds

Key Observations :

  • The chlorine substituent in the target compound likely increases logP compared to non-halogenated analogues, aligning with trends observed in 2-styrylquinazolin-4(3H)-one derivatives .
  • Planarity induced by the styryl group (as seen in analogous crystal structures) may enhance binding to flat enzymatic pockets or DNA interfaces .

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